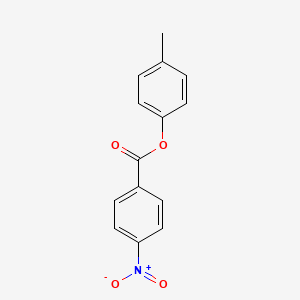

4-Methylphenyl 4-nitrobenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

15024-11-0 |

|---|---|

Molecular Formula |

C14H11NO4 |

Molecular Weight |

257.24 g/mol |

IUPAC Name |

(4-methylphenyl) 4-nitrobenzoate |

InChI |

InChI=1S/C14H11NO4/c1-10-2-8-13(9-3-10)19-14(16)11-4-6-12(7-5-11)15(17)18/h2-9H,1H3 |

InChI Key |

VXCLPVZGTDMDND-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Key Chemical Characteristics of 4-Methylphenyl 4-nitrobenzoate

This technical guide provides a comprehensive overview of the core chemical characteristics of 4-Methylphenyl 4-nitrobenzoate, a significant organic compound. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes fundamental data with practical insights into its synthesis, characterization, and potential applications. We will explore its physicochemical properties, spectroscopic signature, and the rationale behind its synthetic pathway, providing a robust foundation for its use in advanced research and development projects.

Section 1: Chemical Identity and Physicochemical Properties

This compound, also known as p-tolyl 4-nitrobenzoate, is an aromatic ester derived from the formal condensation of 4-nitrobenzoic acid and p-cresol. Its structure incorporates a nitro-functionalized acyl group and a methyl-substituted phenyl group, functionalities that dictate its chemical reactivity and physical properties.

Caption: Experimental workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established literature methods for the synthesis of nitrobenzoate derivatives. [1]

-

Reactant Preparation:

-

Dissolve p-cresol (1.0 equivalent) in a minimal amount of ethanol containing 1 N sodium hydroxide (1.1 equivalents). Stir until a homogenous solution of the sodium p-cresoxide is formed.

-

Prepare a solution of 4-nitrobenzoyl chloride (1.05 equivalents) in a suitable aprotic solvent (e.g., dichloromethane or THF).

-

-

Reaction:

-

Cool the p-cresoxide solution in an ice bath to 0-5 °C.

-

Add the 4-nitrobenzoyl chloride solution dropwise to the cooled, stirring cresoxide solution over 30 minutes. Maintain the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for approximately 3 hours. A precipitate of the product should form.

-

-

Workup and Purification:

-

Filter the resulting solid product using a Büchner funnel.

-

Wash the crude product sequentially with cold 5% NaOH solution to remove any unreacted p-cresol, followed by several portions of cold deionized water to remove residual NaOH and sodium chloride.

-

Air-dry the purified product. Recrystallization from a suitable solvent system, such as ethanol/water, can be performed if higher purity is required.

-

-

Validation:

-

The identity and purity of the synthesized this compound should be confirmed using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point of the dried solid should also be determined and compared to literature values, if available.

-

Section 3: Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous structural confirmation of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum provides a distinct fingerprint for the molecule, with signals corresponding to the aromatic protons of the two different rings and the methyl group protons.

Table 3: ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity / Coupling (J, Hz) | Number of Protons | Assignment | Source |

|---|---|---|---|---|

| 8.16 | ddd, J = 8.6, 1.7, 0.5 | 2H | Protons ortho to -NO₂ group | [1] |

| 7.97 | ddd, J = 8.6, 1.4, 0.5 | 2H | Protons meta to -NO₂ group | [1] |

| 7.29 - 6.86 | m | 4H | Protons of the p-cresol ring | [1] |

| ~2.3 (expected) | s | 3H | -CH₃ protons | Inferred |

Note: The original source provides a complex multiplet description for the p-cresol protons. In a standard spectrum, one would expect two distinct doublets for this AA'BB' system.

Expected ¹³C NMR, IR, and Mass Spectra

While detailed experimental spectra are not universally published, the expected signals can be reliably predicted based on the molecular structure.

-

¹³C NMR: The spectrum should show 11 distinct signals in the aromatic region (110-160 ppm), accounting for the symmetry in both rings, plus one signal for the ester carbonyl carbon (~165 ppm) and one signal for the methyl carbon in the aliphatic region (~21 ppm).

-

Infrared (IR) Spectroscopy: Key vibrational modes will confirm the presence of the principal functional groups.

-

~1730-1740 cm⁻¹: A strong C=O stretch, characteristic of an aromatic ester.

-

~1520-1540 cm⁻¹ (asymmetric) & ~1340-1350 cm⁻¹ (symmetric): Two strong N-O stretches, definitive for the nitro group.

-

~1250-1300 cm⁻¹ & ~1100-1150 cm⁻¹: C-O stretches associated with the ester linkage.

-

~2900-3000 cm⁻¹: Aliphatic C-H stretches from the methyl group.

-

-

Mass Spectrometry (MS): In an electron ionization (EI) experiment, the molecular ion peak (M⁺) would be expected at m/z = 257. Key fragmentation patterns would likely include the loss of the p-tolyloxy radical (•OC₆H₄CH₃) to give the 4-nitrobenzoyl cation at m/z = 150, and the formation of the p-cresol radical cation at m/z = 108.

Section 4: Potential Applications and Research Context

While this compound is not itself an approved therapeutic agent, its structural motifs suggest several avenues for investigation in drug discovery and materials science.

-

Intermediate for Medicinal Chemistry: The compound serves as a valuable scaffold. The nitro group can be readily reduced to an amine, which is a key functional group for introducing further diversity via amide coupling, sulfonylation, or reductive amination. This makes it a useful starting material for building libraries of novel compounds for biological screening.

-

Antimicrobial Research: Benzoic acid and its derivatives are well-known for their preservative and antimicrobial properties. [1]Furthermore, many nitroaromatic compounds exhibit antimicrobial and antiparasitic activity. Salicylanilide benzoates, for instance, have shown significant antibacterial properties. [1]Therefore, this compound is a logical candidate for screening against various bacterial and fungal strains.

-

Pro-drug Development: The ester linkage is potentially susceptible to hydrolysis by esterase enzymes in vivo. This presents an opportunity to design pro-drugs where the active component could be either 4-nitrobenzoic acid or p-cresol, released upon enzymatic cleavage.

Section 5: Safety and Handling

As a laboratory chemical, this compound requires careful handling in a controlled environment. While a specific safety data sheet (SDS) is not widely available, precautions can be inferred from related compounds like methyl 4-nitrobenzoate and 4-nitrobenzoic acid. [2][3]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a lab coat, and nitrile gloves. [4]Gloves should be inspected before use and disposed of properly after handling. [4]* Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors. [5]Facilities should be equipped with an eyewash station and a safety shower. [5]* Handling: Avoid contact with skin, eyes, and clothing. [5]Minimize dust generation. Wash hands thoroughly after handling. [5]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents. [5]* Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Avoid release to the environment. [4]

References

- Google Patents. (n.d.).US4506089A - Preparation of methyl m-nitrobenzoate.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 347154, this compound. Retrieved February 6, 2026, from [Link].

-

ResearchGate. (n.d.). Methyl 4-nitrobenzoate. Retrieved February 6, 2026, from [Link]

-

Chemsrc. (2025). Methyl 4-nitrobenzoate | CAS#:619-50-1. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1513091, 4-Nitrobenzyl 4-methylbenzoate. Retrieved February 6, 2026, from [Link].

-

Gopiwad, P. (2024). Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity: Part-I. Current Trends in Pharmacy and Pharmaceutical Chemistry, 6(2), 41–42. [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved February 6, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12083, Methyl 4-nitrobenzoate. Retrieved February 6, 2026, from [Link].

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Methyl 4-Nitrobenzoate, 99+%. Retrieved February 6, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information for '...'[Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrobenzoic acid. Retrieved February 6, 2026, from [Link]

- Google Patents. (n.d.).CN1066134C - New process for synthetising m-nitrobenzoic.

-

The Royal Society of Chemistry. (n.d.). Olefins from Biomass Feedstocks: Catalytic Ester Decarbonylation and Tandem Heck-type Coupling. [Link]

-

ChemSynthesis. (n.d.). phenyl 4-nitrobenzoate. Retrieved February 6, 2026, from [Link]

Sources

The 4-Nitrobenzoate Esters: A Technical Guide to Discovery, Synthesis, and Application

The following technical guide details the discovery, chemistry, and applications of 4-nitrobenzoate esters.

Executive Summary

The 4-nitrobenzoate esters (alkyl 4-nitrobenzoates) represent a pivotal class of organic derivatives that bridged the gap between 19th-century industrial synthesis and 20th-century qualitative analysis.[1] Historically, they served as the primary "fingerprint" derivatives for identifying alcohols before the advent of NMR and IR spectroscopy. In modern drug development, they function as essential precursors for local anesthetics (benzocaine, procaine) and as rigid scaffolds in X-ray crystallography for determining absolute configuration.

This guide analyzes their historical trajectory, provides validated synthetic protocols, and details their role in contemporary structural biology.

Historical Context: From Anesthetics to Analytics

The significance of 4-nitrobenzoate esters stems from two distinct historical eras: the Anesthetic Revolution (1890–1905) and the Era of Systematic Identification (1930–1970) .

The Anesthetic Precursor (1890s)

The industrial relevance of ethyl 4-nitrobenzoate was established during the race to find non-addictive alternatives to cocaine.

-

Discovery: The esterification of 4-nitrobenzoic acid was a known transformation by the late 19th century, utilizing the Fischer Speier esterification (1895).

-

The "Novocaine" Link: Alfred Einhorn (1905) synthesized Procaine (Novocaine), the first major injectable local anesthetic. The synthesis relies on the reduction of 4-nitrobenzoate esters to 4-aminobenzoates.[1] Ethyl 4-nitrobenzoate is the direct precursor to Benzocaine (ethyl 4-aminobenzoate).[1]

The "Derivatization" Era (Shriner & Fuson)

Before mass spectrometry, organic chemists identified unknown liquids by converting them into solid crystalline derivatives with sharp melting points.

-

Why 4-Nitrobenzoates? The nitro group (

) at the para position induces strong intermolecular -

The Gold Standard: The method became canonized in the text The Systematic Identification of Organic Compounds by Shriner and Fuson, making 4-nitrobenzoyl chloride a standard reagent in every academic lab for decades.

Historical Timeline Visualization

Figure 1: The historical evolution of 4-nitrobenzoate esters from industrial intermediates to analytical standards.[1]

Chemical Properties & Structural Utility[2]

The "Crystallinity Effect"

The 4-nitrobenzoate moiety is a "crystallization chaperone." The planar benzene ring coupled with the electron-withdrawing nitro group creates a rigid dipole.

-

Dipole Moment: ~4.0 D (due to the

group). -

Lattice Packing: Promotes centrosymmetric pairing in crystals, often raising melting points by 40–80°C compared to the parent alcohol or unsubstituted benzoate.

Data: Melting Points of Common Derivatives

The following table illustrates why these esters were critical for identification. Note the distinct melting points for isomeric alcohols.

| Alcohol Substrate | Benzoate MP (°C) | 4-Nitrobenzoate MP (°C) | 3,5-Dinitrobenzoate MP (°C) |

| Methanol | Liquid | 96 | 108 |

| Ethanol | Liquid | 57 | 93 |

| 1-Propanol | Liquid | 35 | 74 |

| 2-Propanol | Liquid | 110 | 122 |

| tert-Butanol | Liquid | 116 | 142 |

| Benzyl Alcohol | Liquid | 85 | 113 |

Table 1: Comparison of melting points for benzoate derivatives. The 4-nitrobenzoates provide sharp, distinguishable solids for liquid alcohols.[1]

Validated Synthetic Protocols

Two primary methods are employed: the Acid Chloride Method (for analytical derivatization) and the Fischer Esterification (for bulk synthesis/intermediates).

Protocol A: The Schotten-Baumann Derivatization

Purpose: Identification of small-scale alcohol samples (10–50 mg).[1]

Reagents:

-

Unknown Alcohol (0.5 mL)

-

4-Nitrobenzoyl chloride (0.5 g)[1]

-

Pyridine (anhydrous) or 10% NaOH (Schotten-Baumann conditions)[1]

Step-by-Step Workflow:

-

Dissolution: In a dry test tube, dissolve 0.5 g of 4-nitrobenzoyl chloride in 3.0 mL of anhydrous pyridine (Caution: Exothermic).

-

Addition: Add 0.2–0.5 mL of the unknown alcohol.

-

Reflux: Heat the mixture gently on a steam bath for 5–10 minutes. The pyridine acts as both solvent and acid scavenger (forming pyridinium chloride).

-

Quench: Pour the reaction mixture into 10 mL of ice-cold dilute HCl. This neutralizes the pyridine and precipitates the ester.

-

Purification: Filter the solid ester. Recrystallize from ethanol or an ethanol-water mixture.[1]

-

Validation: Dry the crystals and determine the melting point. Compare with literature values (Table 1).

Protocol B: Industrial Fischer Esterification

Purpose: Synthesis of Ethyl 4-nitrobenzoate (Benzocaine Precursor).[1]

Mechanism: Acid-catalyzed nucleophilic acyl substitution.[1]

Figure 2: Mechanism of the acid-catalyzed Fischer esterification of 4-nitrobenzoic acid.[1]

Protocol:

-

Setup: Equip a 250 mL round-bottom flask with a reflux condenser.

-

Charge: Add 15.0 g of 4-nitrobenzoic acid, 30 mL of absolute ethanol, and 1.5 mL of concentrated sulfuric acid (

). -

Reflux: Heat at reflux for 1–2 hours. The solution should become clear as the acid dissolves and reacts.

-

Workup: Cool the mixture and pour into 150 mL of ice water. The ester will precipitate immediately as a pale yellow solid.

-

Neutralization: Wash the solid with 5%

solution to remove unreacted acid.[1]

Modern Applications in Structural Biology

While qualitative analysis has been replaced by spectroscopy, 4-nitrobenzoates remain vital in X-ray Crystallography .[1]

Absolute Configuration Determination

Determining the absolute stereochemistry (R vs. S) of a light-atom molecule (C, H, O, N) is difficult because these atoms do not scatter X-rays anomalously.

-

The Solution: Derivatizing a chiral alcohol with 4-nitrobenzoic acid creates a crystalline lattice.[1]

-

Rigid Scaffold: The nitrobenzoate group is planar and rigid, reducing thermal motion (B-factors) in the crystal lattice, which improves resolution.

-

Terahertz Polarizers: Recent studies (e.g., Acta Cryst.[1] 2009) have shown that single crystals of methyl 4-nitrobenzoate exhibit high anisotropy, acting as efficient polarizers for terahertz radiation due to the parallel alignment of the nitro groups.

References

-

Shriner, R. L., & Fuson, R. C. (1948).[1] The Systematic Identification of Organic Compounds. Wiley.[1] (The foundational text establishing p-nitrobenzoates as standard derivatives).[1]

-

Einhorn, A. (1905).[1] "Ueber die Chemie der localanästhetica." Münchener Medizinische Wochenschrift, 52, 815-820.[1] (Primary source for the industrial relevance of the ester).

-

Ramishvili, T., et al. (2021).[1] "Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts." Advances in Chemical Engineering and Science, 11, 251-262.[1][3]

-

Wu, H., et al. (2009).[1] "Methyl 4-nitrobenzoate."[1][4][5] Acta Crystallographica Section E, E65, o3088.[1] (Crystallographic data and terahertz applications).[1]

-

Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th Edition).[1] Longman Scientific & Technical.[1] (Standard source for the Schotten-Baumann and Fischer protocols).[1]

Sources

- 1. prepchem.com [prepchem.com]

- 2. RU2074169C1 - Method of synthesis of para-nitrobenzoic acid ethyl ester - Google Patents [patents.google.com]

- 3. scirp.org [scirp.org]

- 4. Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity: Part-I - Curr Trends Pharm Pharm Chem [ctppc.org]

- 5. US5087725A - Process for the preparation of alkyl nitrobenzoates - Google Patents [patents.google.com]

Executive Summary: The p-Cresol Scaffold in Modern Synthesis

Topic: Introduction to the Chemistry of p-Cresol Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

p-Cresol (4-methylphenol) is more than a simple phenolic building block; it is a "privileged scaffold" in industrial and pharmaceutical chemistry.[1] Its unique electronic structure—defined by the synergistic electron-donating effects of the hydroxyl group and the para-methyl group—creates a specific reactivity profile that directs electrophilic substitution almost exclusively to the ortho positions.

This guide moves beyond basic textbook definitions to explore the practical chemistry of p-cresol. We will examine its transformation into high-value antioxidants (like BHT), its metabolic activation into reactive quinone methides, and the precise synthetic protocols required to functionalize this molecule efficiently.[1]

Electronic Structure & Reactivity Profile

To manipulate p-cresol effectively, one must understand the electronic "push-pull" dynamics of the ring.

-

The Hydroxyl Group (-OH): A strong activator and ortho, para-director.[1] Since the para position is blocked by a methyl group, electrophilic attack is channeled to the two equivalent ortho positions (C2 and C6).

-

The Methyl Group (-CH3): A weak activator.[1] Crucially, the benzylic hydrogens are susceptible to radical abstraction, leading to oxidation pathways that generate quinone methides.[1]

Visualizing Reactivity

The following diagram maps the critical reactive sites on the p-cresol scaffold.

Caption: Reactivity map of p-cresol showing the three distinct zones for chemical modification.[1]

Key Synthetic Transformations

Friedel-Crafts Alkylation: Synthesis of BHT

The most commercially significant derivative of p-cresol is Butylated Hydroxytoluene (BHT).[1] This transformation utilizes the high electron density at the ortho positions.

-

Mechanism: Acid-catalyzed generation of a tert-butyl carbocation from isobutylene, followed by electrophilic aromatic substitution at the C2 and C6 positions.[1]

-

Catalytic Choice: Sulfuric acid is the traditional catalyst, but modern protocols often employ solid acid catalysts (e.g., cation-exchange resins) to simplify purification and reduce corrosion.[1]

Oxidation and Quinone Methide Formation

A critical aspect of p-cresol chemistry—particularly in toxicology and drug metabolism—is its oxidation.[1]

-

Radical Abstraction: A hydrogen atom is abstracted from the phenolic -OH or the benzylic -CH3.[1]

-

Rearrangement: This forms a radical intermediate that can disproportionate or further oxidize to form p-Quinone Methide (p-QM) .[1]

-

Reactivity: p-QM is a potent Michael acceptor.[1] In biological systems, it rapidly alkylates cellular nucleophiles (like Glutathione or DNA), leading to toxicity.[1] In synthesis, this intermediate can be trapped to form complex functionalized derivatives.[1]

Caption: Pathway of p-cresol oxidation to the reactive Quinone Methide intermediate and subsequent trapping.[1][2]

Detailed Experimental Protocols

These protocols are designed for laboratory-scale validation. Ensure all safety measures (fume hood, PPE) are strictly followed due to the corrosive nature of reagents.

Protocol A: Synthesis of 2,6-Di-tert-butyl-4-methylphenol (BHT)

This protocol demonstrates the "blocking" of ortho-positions to create a sterically hindered phenol.[1]

Reagents:

-

p-Cresol (10.8 g, 0.1 mol)[1]

-

Isobutylene gas (or tert-butyl alcohol/H2SO4 equivalent)[1]

-

Sulfuric Acid (conc., 0.5 mL) or Amberlyst-15 (1.0 g)[1]

-

Solvent: Dichloromethane (DCM) or neat conditions (industrial standard).[1]

Step-by-Step Workflow:

-

Setup: Equip a 3-neck round-bottom flask with a gas inlet tube, thermometer, and reflux condenser.

-

Loading: Charge the flask with p-cresol and catalyst. Heat to 60–70 °C to melt the p-cresol if neat, or dissolve in DCM.[1]

-

Addition: Slowly bubble Isobutylene gas into the mixture. Maintain temperature between 60–70 °C. The reaction is exothermic; control the rate of gas addition to prevent thermal runaway.

-

Monitoring: Monitor reaction progress via TLC (Hexane:EtOAc 9:1). p-Cresol (Rf ~0.[1]4) will disappear, and the mono-alkylated intermediate will transiently appear before converting to the di-alkylated product (BHT, Rf ~0.8).[1]

-

Quenching: Once conversion is complete (~2-4 hours), cool the mixture. If using H2SO4, wash with saturated NaHCO3 solution.[1] If using Amberlyst-15, filter off the catalyst.[1]

-

Purification: Recrystallize the crude solid from ethanol or aqueous ethanol.

-

Yield: Expect 85–95% yield of white crystals (mp 69–70 °C).

Protocol B: Ortho-Acylation (Friedel-Crafts)

Used to introduce carbonyl functionality for further drug scaffold elaboration.[1]

Reagents:

-

p-Cresol (10 mmol)[1]

-

Organic Acid (e.g., Propionic acid, 12 mmol)[1]

-

Lewis Acid Catalyst: Methanesulfonic acid (MSA) or SnCl4.[1]

Step-by-Step Workflow:

-

Mixing: In a reaction vessel, mix p-cresol and the organic acid.

-

Catalysis: Add MSA (1.0 mL) dropwise.

-

Reaction: Heat the mixture to 80 °C (or use microwave irradiation at 300W for 3-5 mins for rapid synthesis).

-

Workup: Pour the reaction mixture into ice-cold water. Extract with Ethyl Acetate (3x).[1]

-

Isolation: Dry organic layer over MgSO4, concentrate in vacuo. Purify via column chromatography.[1]

Data Summary: Physical & Toxicological Properties

| Property | Value / Description | Relevance |

| Molecular Weight | 108.14 g/mol | Low MW allows high permeability (BBB penetrant).[1] |

| Boiling Point | 201.9 °C | High boiling point requires vacuum distillation for purification.[1] |

| pKa | ~10.3 | Weakly acidic; requires strong bases for deprotonation.[1] |

| Major Metabolites | p-Cresyl sulfate, p-Cresyl glucuronide | Uremic toxins; markers in kidney disease.[1][3] |

| Toxicity Mechanism | Quinone Methide formation | Covalent binding to proteins/DNA leads to cytotoxicity.[1] |

Pharmaceutical & Industrial Relevance[1][4]

Antioxidant Mechanism

BHT and related p-cresol derivatives function as chain-breaking antioxidants .[1] The bulky tert-butyl groups at the ortho positions sterically hinder the hydroxyl group, preventing direct reaction with many reagents but allowing the abstraction of the phenolic hydrogen by free radicals (ROO•). The resulting phenoxy radical is stable due to resonance and steric protection, effectively stopping the radical chain reaction.

Drug Development Insight

While p-cresol itself is often a toxic metabolite (uremic toxin), its scaffold is modified in drug discovery to modulate potency.[1]

-

Linker Strategy: The ortho positions are frequently used as attachment points for pharmacophores in kinase inhibitors, leveraging the rigid geometry of the benzene ring.

-

Metabolic Blocking: Replacing the benzylic hydrogens (e.g., with fluorine or methyl groups) prevents quinone methide formation, improving the safety profile of p-cresol-derived drug candidates.

References

-

Wikipedia . Butylated hydroxytoluene (BHT).[1][4][5][6][7] Retrieved from [Link][1]

-

National Institutes of Health (NIH) .[1] Unraveling p-Cresol: from biosynthesis to biological and biochemical activities. Retrieved from [Link]

-

MDPI . p-Cresol Sulfate Is a Sensitive Urinary Marker of Fecal Microbiota Transplantation. Retrieved from [Link][1][8]

-

ACS Publications . Study of the BHT Oxidation Mechanism Coupling Theory and Experiment. Retrieved from [Link][1]

-

ResearchGate . ortho-Acylation of 1 mmol p-cresol with 1 mmol of various organic acids. Retrieved from [Link]

-

Oxford Academic . Selective Oxidative Coupling of p-Cresol Producing an ortho-ortho Direct-linked Dimer. Retrieved from [Link]

Sources

- 1. p-Cresol - Wikipedia [en.wikipedia.org]

- 2. The Generation and Reactions of Quinone Methides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of p-Cresol on Oxidative Stress, Glutathione Depletion, and Necrosis in HepaRG Cells: Comparisons to Other Uremic Toxins and the Role of p-Cresol Glucuronide Formation [mdpi.com]

- 4. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]

- 5. eurochemengineering.com [eurochemengineering.com]

- 6. CN113387775A - BHT (butylated hydroxytoluene) synthesis method - Google Patents [patents.google.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Simultaneous removal of phenol, ortho- and para-cresol by mixed anaerobic consortia - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Purity Synthesis of 4-Methylphenyl 4-nitrobenzoate

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 4-Methylphenyl 4-nitrobenzoate (also known as p-tolyl p-nitrobenzoate). Unlike aliphatic esterifications, the reaction between phenols and carboxylic acids requires activation due to the lower nucleophilicity of the phenolic hydroxyl group.[1]

This guide utilizes a Nucleophilic Acyl Substitution via an acid chloride intermediate (Schotten-Baumann type conditions in organic solvent). This method is selected for its high yield, operational simplicity, and suitability for parallel synthesis libraries in drug discovery.

Key Parameters:

-

Reaction Time: 3–4 Hours

-

Expected Yield: 85–92%[2]

-

Purity Target: >98% (HPLC/NMR)

-

Physical State: White Crystalline Solid

Retrosynthetic Analysis & Mechanism

Strategic Disconnection

The target molecule is an ester derived from a phenol (p-cresol) and an electron-deficient benzoic acid (p-nitrobenzoic acid). Direct Fischer esterification is inefficient here due to the equilibrium constant and the poor nucleophilicity of the phenol.[1] Therefore, the strategy relies on activating the acid component as an acyl chloride.

Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the phenol on the highly electrophilic carbonyl carbon of 4-nitrobenzoyl chloride. A base (Pyridine or Triethylamine) is essential to:

-

Neutralize the HCl byproduct (driving the equilibrium).[3]

-

Act as a nucleophilic catalyst (in the case of Pyridine), forming a reactive N-acylpyridinium intermediate.

Figure 1: Mechanistic pathway for the base-mediated esterification of phenols.

Safety & Handling (Critical)

| Reagent | Hazard Class | Specific Warning |

| p-Cresol | Toxic, Corrosive | Rapidly absorbed through skin. Causes severe burns.[4][5][6] Use double nitrile gloves. |

| 4-Nitrobenzoyl Chloride | Corrosive, Lachrymator | Reacts violently with moisture to release HCl gas. Open only in a fume hood. |

| Dichloromethane (DCM) | Carcinogen (Suspected) | Volatile. Use in well-ventilated hood. |

| Pyridine | Flammable, Toxic | Distinctive unpleasant odor. Causes male sterility (suspected). |

Experimental Protocol

Materials Checklist

-

Starting Material A: 4-Nitrobenzoyl chloride (FW: 185.56)

-

Starting Material B: p-Cresol (4-Methylphenol) (FW: 108.14)

-

Base/Catalyst: Pyridine (Anhydrous) or Triethylamine (TEA) + DMAP (cat.)

-

Solvent: Dichloromethane (DCM), Anhydrous

-

Workup: 1M HCl, Saturated NaHCO₃, Brine, MgSO₄

Stoichiometry Table

| Component | Equiv. | Mmol (Scale) | Mass/Vol | Role |

| p-Cresol | 1.0 | 10.0 mmol | 1.08 g | Nucleophile |

| 4-Nitrobenzoyl Chloride | 1.1 | 11.0 mmol | 2.04 g | Electrophile |

| Triethylamine (TEA) | 1.5 | 15.0 mmol | ~2.1 mL | Base (HCl Scavenger) |

| DMAP | 0.05 | 0.5 mmol | 61 mg | Catalyst (Optional) |

| DCM | N/A | N/A | 40 mL | Solvent |

Step-by-Step Procedure

-

Preparation: Flame-dry a 100 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar. Flush with Nitrogen or Argon.

-

Solubilization: Add p-Cresol (1.08 g) and DCM (20 mL) . Add Triethylamine (2.1 mL) and DMAP (61 mg) . Stir until fully dissolved.

-

Cooling: Submerge the flask in an ice-water bath (0°C) for 10 minutes.

-

Expert Insight: Cooling controls the exotherm upon acid chloride addition, preventing side reactions (e.g., polymerization or decomposition).

-

-

Addition: Dissolve 4-Nitrobenzoyl chloride (2.04 g) in DCM (10 mL) in a separate vial. Add this solution dropwise to the reaction mixture over 10 minutes.

-

Observation: A white precipitate (Triethylamine hydrochloride salts) will begin to form almost immediately.

-

-

Reaction: Remove the ice bath and allow the reaction to warm to Room Temperature (25°C). Stir for 3 hours .

-

Validation: Monitor by TLC (Solvent: 20% Ethyl Acetate in Hexanes). The p-cresol spot (lower Rf) should disappear.

-

-

Quenching: Add 10 mL of water to the reaction mixture to hydrolyze any excess acid chloride. Stir vigorously for 5 minutes.

Workup and Purification Workflow

Figure 2: Purification logic tree ensuring removal of amine bases and unreacted acids.

Purification Protocol:

-

Transfer the organic layer to a separatory funnel.

-

Acid Wash: Wash with 1M HCl (2 x 20 mL). This protonates the amine base, moving it to the aqueous layer.

-

Base Wash: Wash with Saturated NaHCO₃ (2 x 20 mL). This converts unreacted 4-nitrobenzoic acid (hydrolysis byproduct) into its water-soluble salt.

-

Dry & Concentrate: Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield a crude white/yellowish solid.

-

Recrystallization: Dissolve the crude solid in minimal boiling Ethanol . Allow to cool slowly to RT, then to 4°C. Filter the white needles.

Characterization & Validation

To confirm the identity of the synthesized product, compare experimental data against these standard values.

NMR Spectroscopy (¹H-NMR, 400 MHz, CDCl₃)

-

δ 8.30–8.40 (m, 4H): Characteristic AA'BB' system of the p-nitrobenzoate ring. The protons ortho to the nitro group are highly deshielded.

-

δ 7.10–7.30 (m, 4H): AA'BB' system of the p-tolyl ring.

-

δ 2.40 (s, 3H): Singlet corresponding to the methyl group on the p-tolyl ring.

Infrared Spectroscopy (FT-IR)

-

1735–1745 cm⁻¹: Strong C=O stretch (Ester).

-

1525 cm⁻¹ & 1350 cm⁻¹: N-O stretches (Nitro group, asymmetric and symmetric).

Physical Properties

-

Appearance: White to off-white crystalline solid.

-

Melting Point: 105–109°C (Note: Literature values for similar esters vary; p-tolyl esters typically melt higher than their methyl counterparts [96°C]).

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Yield | Moisture in reagents | Ensure acid chloride is not hydrolyzed. Use anhydrous DCM and fresh bottle of acid chloride. |

| Oil instead of Solid | Impurities (Cresol) | Residual p-cresol lowers MP. Recrystallize again from EtOH/Water (9:1). |

| Yellow Coloration | Nitro-impurities | Nitro compounds can be yellow.[4] Wash thoroughly with NaHCO₃ to remove free nitrobenzoic acid. |

References

-

Schotten-Baumann Reaction Conditions: Smith, M. B., & March, J. (2007).[7] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.

-

Synthesis of p-tolyl 4-nitrobenzoate (Procedure Verification): ResearchGate Snippet 1.6 - Citing synthesis of compound 5d (p-tolyl-4-nitrobenzoate) as a white solid with 85% yield.

-

Safety Data - 4-Nitrobenzoyl Chloride: Fisher Scientific SDS.

-

p-Cresol Properties: PubChem Compound Summary for p-Cresol.

Sources

- 1. CN108191651A - The preparation method of the visible light catalytic phenol acylation reaction synthesis phenolic ester of thiocarboxylic acid mediation - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. byjus.com [byjus.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. echemi.com [echemi.com]

- 7. Schotten-Baumann Reaction (Chapter 103) - Name Reactions in Organic Synthesis [cambridge.org]

The Versatile Role of 4-Methylphenyl 4-nitrobenzoate in Modern Organic Chemistry: Application Notes and Protocols

This technical guide provides an in-depth exploration of the applications of 4-Methylphenyl 4-nitrobenzoate in organic chemistry. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of facts to offer a cohesive narrative grounded in scientific principles and practical laboratory applications. Herein, we will delve into the synthesis, key reactivity, and utility of this versatile reagent, providing not just step-by-step protocols but also the causal reasoning behind the experimental choices.

Introduction: Unveiling the Potential of a Bifunctional Reagent

This compound, also known as p-tolyl 4-nitrobenzoate, is an aromatic ester possessing a unique combination of functional groups that render it a valuable tool in the synthetic organic chemist's arsenal. Its structure features a p-cresol-derived phenolic portion and a 4-nitrobenzoyl acyl group. This arrangement confers upon the molecule a dual reactivity profile: the electron-withdrawing nitro group activates the carbonyl carbon towards nucleophilic attack, making the 4-methylphenoxy group a good leaving group, while the molecule as a whole can serve as a building block for more complex structures.

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₁NO₄ | PubChem[1] |

| Molecular Weight | 257.24 g/mol | PubChem[1] |

| Appearance | Solid | - |

| IUPAC Name | (4-methylphenyl) 4-nitrobenzoate | PubChem[1] |

I. Synthesis of this compound: A Practical Laboratory Protocol

The preparation of this compound is a straightforward esterification reaction. The following protocol is based on established methods for the synthesis of nitrobenzoate esters.[2]

Protocol 1: Synthesis via Acylation of p-Cresol

This protocol details the synthesis of this compound from readily available starting materials, p-cresol and 4-nitrobenzoyl chloride. The reaction proceeds via a nucleophilic acyl substitution mechanism.

Reaction Scheme:

Caption: Synthesis of this compound.

Materials and Reagents:

-

p-Cresol

-

4-Nitrobenzoyl chloride

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Deionized water

-

Dichloromethane (DCM) or other suitable organic solvent

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Reflux condenser

-

Separatory funnel

-

Büchner funnel and flask

-

Rotary evaporator

-

Melting point apparatus

-

Standard laboratory glassware

Procedure:

-

Preparation of the Nucleophile: In a round-bottom flask equipped with a magnetic stirrer, dissolve p-cresol (1.0 equivalent) in a 1 N solution of sodium hydroxide in a mixture of ethanol and water. Stir the solution at room temperature until the p-cresol has completely dissolved to form the sodium p-cresolate salt. The formation of the more nucleophilic phenoxide is crucial for an efficient reaction.

-

Acylation: Cool the solution in an ice bath. Dissolve 4-nitrobenzoyl chloride (1.0 equivalent) in a suitable organic solvent like dichloromethane. Add the 4-nitrobenzoyl chloride solution dropwise to the stirred p-cresolate solution using a dropping funnel over a period of 30 minutes. The slow addition helps to control the exothermic nature of the reaction.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting materials.

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel.

-

Separate the organic layer.

-

Wash the organic layer sequentially with 5% aqueous NaOH solution to remove any unreacted p-cresol, followed by deionized water, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

-

-

Purification and Characterization:

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound as a solid.

-

Determine the melting point of the purified product and characterize it using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

-

II. Application as an Acylating Agent for Amide Synthesis

The electron-withdrawing nitro group on the benzoyl moiety of this compound significantly enhances the electrophilicity of the carbonyl carbon. This makes the 4-methylphenoxide a good leaving group, enabling the compound to act as an efficient acylating agent for various nucleophiles, particularly amines, to form amides. This application is of great importance in the synthesis of pharmaceuticals and other fine chemicals where amide bond formation is a key step.

Mechanism of Acylation:

Caption: Mechanism of Amide Synthesis.

Protocol 2: Synthesis of N-Benzyl-4-nitrobenzamide

This protocol provides a representative example of the use of this compound as an acylating agent for the synthesis of an amide, N-benzyl-4-nitrobenzamide.

Materials and Reagents:

-

This compound

-

Benzylamine

-

A suitable aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)

-

A non-nucleophilic base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA)), optional

-

Hydrochloric acid (HCl), 1M solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Büchner funnel and flask

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in a suitable aprotic solvent.

-

Amine Addition: Add benzylamine (1.1 equivalents) to the solution. If desired, a non-nucleophilic base (1.2 equivalents) can be added to scavenge the p-cresol byproduct, although the reaction can often proceed without it.

-

Reaction and Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC, observing the consumption of the starting ester and the formation of the less polar amide product. The reaction time can vary from a few hours to overnight depending on the reactivity of the amine.

-

Work-up:

-

Once the reaction is complete, dilute the mixture with the reaction solvent.

-

Transfer the solution to a separatory funnel.

-

Wash the organic layer sequentially with 1M HCl to remove excess amine and any added base, followed by saturated aqueous NaHCO₃ solution, and finally with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter and concentrate the solution under reduced pressure to yield the crude amide.

-

-

Purification: The crude N-benzyl-4-nitrobenzamide can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Self-Validation: The success of the synthesis can be validated by comparing the melting point and spectroscopic data (¹H NMR, ¹³C NMR, IR) of the product with literature values for N-benzyl-4-nitrobenzamide.

III. Potential Application in Antimicrobial and Disinfectant Formulations

Recent studies have highlighted the potential of nitrobenzoate derivatives as antimicrobial and disinfectant agents.[2] The presence of the nitro group is often associated with antimicrobial activity in various classes of compounds. While extensive studies on this compound are still emerging, preliminary findings suggest its promise in this area.

Hypothesized Mechanism of Action: The antimicrobial activity of nitroaromatic compounds is often attributed to their ability to undergo bioreduction within microbial cells, leading to the formation of reactive nitroso and hydroxylamino intermediates. These reactive species can cause oxidative stress and damage to cellular macromolecules such as DNA and proteins, ultimately leading to cell death.

Protocol 3: Evaluation of Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

This protocol outlines a general method for determining the Minimum Inhibitory Concentration (MIC) of this compound against a panel of bacteria, adapted from standard microbiology protocols.[3][4]

Materials and Reagents:

-

This compound

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium

-

Dimethyl sulfoxide (DMSO) for dissolving the test compound

-

Sterile 96-well microtiter plates

-

Positive control antibiotic (e.g., ampicillin)

-

Negative control (broth with DMSO)

Equipment:

-

Incubator

-

Micropipettes

-

Spectrophotometer (for measuring optical density)

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in DMSO at a high concentration (e.g., 10 mg/mL).

-

Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the stock solution in the appropriate growth medium to achieve a range of desired concentrations.

-

Bacterial Inoculum: Prepare a bacterial suspension standardized to a specific cell density (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to the final inoculum concentration (e.g., 5 x 10⁵ CFU/mL) in the growth medium.

-

Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the serially diluted compound. Include positive control wells (bacteria with a known antibiotic) and negative control wells (bacteria with medium and DMSO).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Data Presentation:

The results of the MIC assay can be presented in a table comparing the activity of this compound with a standard antibiotic against different bacterial strains.

Comparative Antimicrobial Activity (Hypothetical Data):

| Compound | MIC against S. aureus (µg/mL) | MIC against E. coli (µg/mL) |

| This compound | 16 | 32 |

| Ampicillin | 0.5 | 8 |

IV. Potential as a Building Block in Materials Science

Aromatic esters with rigid cores and polar functional groups are often investigated for their potential applications in materials science, particularly in the field of liquid crystals. While specific applications of this compound in liquid crystal synthesis are not extensively documented, its structural features—a rigid biphenyl-like core and a polar nitro group—suggest its potential as a mesogenic building block or a component in the synthesis of liquid crystalline polymers.[5][6]

Conceptual Workflow for Liquid Crystal Polymer Synthesis:

Caption: Conceptual pathway to liquid crystalline polymers.

Further research is warranted to explore the synthesis and characterization of liquid crystals and liquid crystalline polymers derived from this compound.

Conclusion

This compound is a readily accessible and versatile compound with significant potential in organic synthesis and beyond. Its utility as an acylating agent for the formation of amide bonds is a cornerstone of its application, providing a reliable method for the synthesis of a wide range of organic molecules. Furthermore, its emerging role as a potential antimicrobial agent opens up new avenues for research in medicinal chemistry and drug development. The structural characteristics of this molecule also suggest untapped potential in the field of materials science. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this compound in their synthetic endeavors and to inspire further exploration of its applications.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Gopiwad, P. et al. (2024). Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity: Part-I. Current Trends in Pharmacy and Pharmaceutical Chemistry, 6(2), 41-42. [Link]

-

Gopiwad, P. et al. (2024). Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity: Part-I. Innovare Academic Sciences. [Link]

-

Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163-175. [Link]

-

Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of pharmaceutical analysis, 6(2), 71-79. [Link]

-

PubChem. N-Benzyl-4-nitrobenzamide. National Center for Biotechnology Information. [Link]

-

Gopiwad, P. et al. (2024). Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity: Part-I. Acta Scientific Pharmaceutical Sciences, 8(6), 33-35. [Link]

-

Wu, H. et al. (2009). Methyl 4-nitrobenzoate. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3096. [Link]

-

Kawatsuki, N. et al. (2013). Synthesis and Photoinduced Reorientation of Liquid Crystalline Polymers with Phenyl Thiobenzoate Side Groups. Macromolecules, 46(6), 2092-2099. [Link]

-

Khan, K. M. et al. (2015). A facile and efficient protocol for the synthesis of N-acyl/aroyl benzamides. RSC Advances, 5(109), 89939-89947. [Link]

-

Sharma, G., Kumar, A., & Sharma, S. (2012). A facile one-pot synthesis of amides from aldehydes and amines. Tetrahedron Letters, 53(24), 3054-3057. [Link]

-

Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471-479. [Link]

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

-

Yamashita, K. et al. (2020). Synthesis and Characterization of Side-Chain Liquid-Crystalline Block Copolymers Containing Cyano-Terminated Phenyl Benzoate Moieties. Polymers, 12(11), 2533. [Link]

-

PubChem. p-Cresol. National Center for Biotechnology Information. [Link]

-

PubChem. 4-Nitrobenzoyl chloride. National Center for Biotechnology Information. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

Sources

- 1. This compound | C14H11NO4 | CID 347154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. RU2103260C1 - Method for production of 4-nitrobenzamide - Google Patents [patents.google.com]

- 3. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. actascientific.com [actascientific.com]

- 5. researchgate.net [researchgate.net]

- 6. par.nsf.gov [par.nsf.gov]

Use of 4-Methylphenyl 4-nitrobenzoate as a chemical intermediate.

Application Note: 4-Methylphenyl 4-nitrobenzoate as a Dual-Functional Scaffold in Medicinal Chemistry & Materials Science

Part 1: Executive Summary & Technical Rationale

This compound (CAS: 15024-11-0), also known as p-tolyl p-nitrobenzoate, is a high-value chemical intermediate characterized by its latent bifunctionality. Unlike simple alkyl benzoates, this diaryl ester possesses two distinct aromatic domains—an electron-deficient nitrobenzoate ring and an electron-rich p-tolyl moiety—linked by a labile ester bridge.

Why Use This Intermediate?

-

Regioselective Rearrangement: It serves as a premier substrate for the Fries Rearrangement , providing direct access to ortho-hydroxybenzophenones. These structures are "privileged scaffolds" in drug discovery, serving as precursors for xanthones, UV-absorbers, and kinase inhibitors.

-

Mesogenic Precursor: Upon reduction of the nitro group, the resulting amine (4-methylphenyl 4-aminobenzoate) exhibits the rigid rod-like structure essential for Liquid Crystalline (LC) polymers and anisotropic materials.

-

Kinetic Probe: The compound acts as a robust substrate for studying substituent effects in ester hydrolysis, offering a distinct UV-chromophore shift upon cleavage.

Part 2: Chemical Profile & Properties

| Property | Specification |

| IUPAC Name | This compound |

| Common Name | p-Tolyl p-nitrobenzoate |

| CAS Number | 15024-11-0 |

| Molecular Formula | C₁₄H₁₁NO₄ |

| Molecular Weight | 257.24 g/mol |

| Appearance | White to pale yellow crystalline powder |

| Melting Point | 98–100 °C |

| Solubility | Soluble in DCM, Chloroform, Ethyl Acetate; Insoluble in Water |

| Key Functional Groups | Nitro (reducible), Ester (labile/rearrangeable), Tolyl (electron-rich) |

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of Functionalized Benzophenones via Fries Rearrangement

Objective: To transform this compound into (2-hydroxy-5-methylphenyl)(4-nitrophenyl)methanone. This reaction migrates the acyl group to the ortho position of the phenolic ring, creating a hydrogen-bonded ketone characteristic of UV-stabilizers and bioactive chelators.

Mechanism: Lewis acid-mediated generation of an acylium ion followed by Electrophilic Aromatic Substitution (EAS).

Materials:

-

Substrate: this compound (1.0 eq, 2.57 g, 10 mmol)

-

Catalyst: Aluminum Chloride (AlCl₃), anhydrous (3.0 eq, 4.0 g)

-

Solvent: Chlorobenzene (anhydrous) or Nitrobenzene (for higher T)

-

Quench: 1M HCl, Ice

Step-by-Step Methodology:

-

Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser topped with a CaCl₂ drying tube.

-

Dissolution: Add this compound (10 mmol) and 20 mL of anhydrous chlorobenzene. Stir until dissolved.

-

Catalyst Addition: Cool the solution to 0°C in an ice bath. Add AlCl₃ (30 mmol) portion-wise over 10 minutes. Note: Evolution of HCl gas may occur; perform in a fume hood.

-

Reaction:

-

Kinetic Control (para-migration): Stir at 25°C for 12 hours. (Less favored due to p-methyl block).

-

Thermodynamic Control (ortho-migration): Heat to 120°C for 4 hours . The solution will turn dark orange/red as the aluminum complex forms.

-

-

Quenching: Cool the mixture to room temperature. Pour the reaction mass slowly into a beaker containing 100 g of crushed ice and 10 mL concentrated HCl. Stir vigorously to hydrolyze the aluminum complex.

-

Isolation: Extract the aqueous mixture with Dichloromethane (3 x 30 mL). Wash combined organics with water (2 x 50 mL) and Brine (50 mL).

-

Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Recrystallize the residue from Ethanol/Water (9:1) to obtain yellow needles.

Expected Yield: 65–75% Validation: IR spectroscopy will show a shift in carbonyl stretching from ~1735 cm⁻¹ (ester) to ~1630 cm⁻¹ (H-bonded ketone).

Protocol B: Chemoselective Reduction to 4-Methylphenyl 4-aminobenzoate

Objective: To reduce the nitro group to an amine without cleaving the ester linkage. This product is a "Mesogenic Core" used in liquid crystal synthesis.

Materials:

-

Substrate: this compound (1.0 eq, 2.57 g, 10 mmol)

-

Catalyst: 10% Pd/C (5 wt% loading) or Iron Powder (stoichiometric)

-

Solvent: Ethyl Acetate (EtOAc) / Ethanol (1:1)

-

Hydrogen Source: H₂ Balloon or Ammonium Formate

Step-by-Step Methodology (Catalytic Hydrogenation):

-

Preparation: In a 250 mL hydrogenation flask, dissolve the substrate (10 mmol) in 50 mL of EtOAc/Ethanol (1:1).

-

Catalyst Loading: Carefully add 10% Pd/C (250 mg) under an inert atmosphere (Nitrogen purge). Caution: Dry Pd/C is pyrophoric.

-

Hydrogenation: Purge the flask with H₂ gas (balloon pressure, ~1 atm). Stir vigorously at Room Temperature for 4–6 hours.

-

Monitoring: Monitor via TLC (Hexane/EtOAc 3:1). The starting material (UV active, less polar) will disappear, replaced by a fluorescent, more polar amine spot (ninhydrin active).

-

Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with EtOAc.

-

Isolation: Concentrate the filtrate to dryness. The resulting off-white solid is usually pure enough for polymerization.

Alternative (Iron/Acetic Acid): If halogenated substituents are present (risk of dehalogenation with Pd), use Iron powder (5 eq) in Acetic Acid/Ethanol at reflux for 2 hours.

Part 4: Visualization of Reaction Pathways

The following diagram illustrates the divergent utility of the scaffold: Path A leads to medicinal chemistry targets (Benzophenones), while Path B leads to materials science targets (Mesogens).

Caption: Divergent synthesis pathways for this compound. Path A (Yellow) utilizes the Fries Rearrangement for drug scaffolds. Path B (Red) utilizes reduction for material science monomers.

Part 5: Safety & Handling (SDS Summary)

-

Hazards: Irritant to eyes, respiratory system, and skin. Potential sensitizer.

-

Handling: Use in a fume hood. Avoid dust formation.

-

Storage: Store in a cool, dry place. Keep container tightly closed.

-

Disposal: Incinerate in a chemical incinerator equipped with an afterburner and scrubber.

References

-

Fries Rearrangement Mechanism & Applications

-

Martin, R. (2011). Aromatic Hydroxyketones: Preparation and Physical Properties. Springer Science & Business Media.

-

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

-

Nitro Reduction Protocols

-

Ram, S., & Ehrenkaufer, R. E. (1984). Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reductions. Synthesis, 1988(02), 91-95.

-

- Gray, G. W. (1962). Molecular Structure and the Properties of Liquid Crystals. Academic Press.

-

Compound Data (PubChem)

-

National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 347154, this compound.

-

Sources

Application Note: Utilizing 4-Methylphenyl 4-nitrobenzoate for High-Throughput Screening of Esterase and Lipase Inhibitors

Introduction

Esterases and lipases (EC 3.1.1.-) are a diverse group of hydrolase enzymes critical to numerous physiological and pathological processes, including signal transduction, lipid metabolism, and drug metabolism. Their involvement in disease has made them attractive targets for therapeutic intervention. The development of potent and selective inhibitors requires robust and reliable high-throughput screening (HTS) assays to measure enzyme activity. Chromogenic substrates are invaluable tools in this context, as they provide a continuous, spectrophotometric readout of enzyme kinetics.

This guide details the application of 4-Methylphenyl 4-nitrobenzoate (p-tolyl 4-nitrobenzoate) as a chromogenic substrate for the characterization and inhibition profiling of esterases and lipases. While assays often utilize substrates that release 4-nitrophenol[1], this substrate undergoes enzymatic hydrolysis to yield 4-methylphenol (p-cresol) and 4-nitrobenzoic acid. The generation of 4-nitrobenzoic acid can be monitored spectrophotometrically, providing a reliable method for quantifying enzyme activity.

Assay Principle: The Hydrolysis Reaction

The core of the assay is the enzyme-catalyzed cleavage of the ester bond in this compound. In the presence of a hydrolase enzyme, the substrate is converted into two products: 4-methylphenol and 4-nitrobenzoic acid.

The rate of the reaction is determined by measuring the increase in absorbance caused by the accumulation of 4-nitrobenzoic acid over time. This product has a distinct absorbance profile in the UV range, allowing for real-time monitoring of the reaction progress. The initial velocity of the reaction is directly proportional to the enzyme's activity under the given conditions. When a potential inhibitor is introduced, a decrease in the reaction rate indicates enzymatic inhibition.

Figure 1: Enzymatic Hydrolysis of this compound.

Materials and Reagents

Equipment:

-

UV-Vis Spectrophotometer or microplate reader capable of reading in the UV range (270-285 nm)

-

96-well UV-transparent microplates (e.g., quartz or UV-transparent polymer)

-

Incubator capable of maintaining the desired assay temperature (e.g., 37°C)

-

Multichannel pipettes and sterile tips

-

Standard laboratory glassware and consumables

Reagents:

-

This compound (Substrate)[2]

-

Purified esterase or lipase enzyme preparation

-

Test inhibitor compounds

-

Dimethyl sulfoxide (DMSO), HPLC grade

-

Tris-HCl, HEPES, or Sodium Phosphate buffer

-

Hydrochloric Acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment

Reagent Preparation: The Foundation of a Reliable Assay

Expert Insight: The accuracy of your results is fundamentally dependent on the precise preparation of your reagents. Pay close attention to solubility and pH, as these factors directly impact enzyme activity and substrate stability.

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0):

-

Prepare a 50 mM solution of Tris base in deionized water.

-

Adjust the pH to 8.0 using 1 M HCl. The optimal pH may vary depending on the specific enzyme and should be determined empirically[1][3].

-

Causality: A buffered solution is essential to prevent pH fluctuations during the reaction, which could alter enzyme structure and activity. pH 8.0 is a common starting point for many esterases.

-

-

Substrate Stock Solution (10 mM):

-

Dissolve this compound (MW: 257.24 g/mol ) in 100% DMSO to a final concentration of 10 mM.[2]

-

Store in small aliquots at -20°C, protected from light.

-

Causality: Like many organic substrates, this compound has poor solubility in aqueous solutions. A concentrated stock in an organic solvent like DMSO is necessary for its effective introduction into the aqueous assay buffer[1].

-

-

Enzyme Working Solution:

-

Dilute the purified enzyme stock to a working concentration in cold Assay Buffer immediately before use.

-

The optimal concentration must be determined empirically. It should provide a linear rate of product formation for at least 10-15 minutes.

-

Causality: Enzymes are sensitive to temperature and repeated freeze-thaw cycles. Preparing the working solution fresh and keeping it on ice ensures maximal activity and reproducibility.

-

-

Inhibitor Stock and Dilution Series:

-

Dissolve test inhibitors in 100% DMSO to create high-concentration stocks (e.g., 10-50 mM).

-

Create a serial dilution of each inhibitor in 100% DMSO. This series will be used to determine the IC50 value.

-

Causality: Using a serial dilution in DMSO ensures that the final concentration of the organic solvent remains constant across all wells, preventing solvent-induced artifacts in enzyme activity.

-

Experimental Protocol: IC50 Determination in a 96-Well Format

This protocol provides a framework for determining the concentration of an inhibitor required to reduce enzyme activity by 50% (IC50).

Figure 2: Workflow for IC50 Determination using this compound.

Step-by-Step Method:

-

Plate Layout: Designate wells for controls and the inhibitor dilution series.

-

100% Activity Control (PC): Contains enzyme but no inhibitor (add DMSO vehicle instead).

-

0% Activity Control (NC): Contains substrate but no enzyme (add buffer instead).

-

Test Wells: Contain enzyme and varying concentrations of the inhibitor.

-

-

Assay Setup: In a 96-well UV-transparent plate, add components in the following order. The final volume is 200 µL.

-

Add 178 µL of Assay Buffer to each well.

-

Add 2 µL of the appropriate inhibitor dilution from your DMSO series. For PC and NC wells, add 2 µL of 100% DMSO.

-

Add 10 µL of the Enzyme Working Solution to all wells except the NC wells. Add 10 µL of Assay Buffer to the NC wells.

-

-

Pre-incubation: Mix the plate gently and pre-incubate at the desired temperature (e.g., 37°C) for 10 minutes.

-

Causality: This step allows the inhibitor to bind to the enzyme before the substrate is introduced, ensuring a more accurate measurement of its inhibitory effect.[4]

-

-

Initiate Reaction: Start the enzymatic reaction by adding 10 µL of the Substrate Working Solution to all wells. The final substrate concentration should ideally be at or below its Michaelis-Menten constant (Km).

-

Data Acquisition: Immediately place the plate in the spectrophotometer and begin reading the absorbance at ~280 nm every 30 seconds for 15 minutes (kinetic mode).

Data Analysis

-

Calculate Reaction Velocity: For each well, determine the initial reaction rate (V) by calculating the slope of the linear portion of the absorbance vs. time curve (mOD/min).

-

Calculate Percent Inhibition: Use the rates from your controls to calculate the percentage of inhibition for each inhibitor concentration. % Inhibition = [1 - (V_inhibitor - V_NC) / (V_PC - V_NC)] * 100

-

Determine IC50: Plot the Percent Inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve (variable slope) using appropriate software (e.g., GraphPad Prism, R) to determine the IC50 value.

Application Notes & Expert Insights

-

Substrate Concentration: The choice of substrate concentration is critical. For competitive inhibitor screening, using a substrate concentration equal to the Km value is recommended. This provides a balance where the assay is sensitive to inhibition without requiring excessively high inhibitor concentrations. The Km should be determined in a separate substrate titration experiment.

-

Solvent Effects: The final concentration of DMSO in the assay should be kept constant and low (typically ≤1-2%), as high concentrations can inhibit many enzymes.

-

Assay Validation (Self-Validating System): A robust assay should have a Z'-factor > 0.5. The Z'-factor is a statistical measure of assay quality, calculated from the means and standard deviations of the positive (PC) and negative (NC) controls. Z' = 1 - [ (3σ_PC + 3σ_NC) / |μ_PC - μ_NC| ]

-

Troubleshooting - High Background: If the non-enzymatic control (NC) shows a high rate of absorbance increase, it may indicate spontaneous hydrolysis of the substrate. This can be mitigated by optimizing the pH or temperature of the assay buffer.

-

Troubleshooting - Low Signal: If the signal-to-background ratio is low, increase the enzyme concentration or allow the reaction to proceed for a longer duration, ensuring it remains in the linear range.

Summary Data Table

| Parameter | Value | Source |

| Substrate | This compound | - |

| Synonyms | p-tolyl 4-nitrobenzoate | [2] |

| Molecular Formula | C₁₄H₁₁NO₄ | [2] |

| Molecular Weight | 257.24 g/mol | [2] |

| Hydrolysis Products | 4-Nitrobenzoic acid, 4-Methylphenol | - |

| Detection Method | UV Spectrophotometry | - |

| Recommended Wavelength | ~280 nm (for 4-nitrobenzoic acid) | - |

| Recommended Stock Solvent | Dimethyl Sulfoxide (DMSO) | [1] |

References

- Gopiwad, P. (2024). Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity: Part-I. Current Trends in Pharmacy and Pharmaceutical Chemistry, 6(2), 41-42.

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved February 6, 2026, from [Link]

- Bentinger, M., et al. (2007). 4-Nitrobenzoate inhibits coenzyme Q biosynthesis in mammalian cell cultures. Archives of Biochemistry and Biophysics, 465(1), 220-227.

- Peng, Y., et al. (2016). Accurately determining esterase activity via the isosbestic point of p-nitrophenol. BioResources, 11(4), 10099-10111.

- Haj-Yehya, N., et al. (2016). Characterisation of a new family of carboxyl esterases with an OsmC domain. PLOS ONE, 11(11), e0166128.

- Jeong, H., et al. (2014). Biochemical studies on a versatile esterase that is most catalytically active with polyaromatic esters. Scientific Reports, 4, 6335.

- Liao, J., et al. (2020). A De Novo Designed Esterase with p-Nitrophenyl Acetate Hydrolysis Activity. Molecules, 25(20), 4697.

-

Nguyen, T. T. T., et al. (2021). Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. Semantic Scholar. Retrieved February 6, 2026, from [Link]

-

ResearchGate. (n.d.). Enzymatic hydrolysis reaction of p-nitrophenyl butyrate. ResearchGate. Retrieved February 6, 2026, from [Link]

Sources

Application Notes & Protocols: Safe Handling and Disposal of 4-Methylphenyl 4-nitrobenzoate

Introduction: A Proactive Approach to Safety

4-Methylphenyl 4-nitrobenzoate is a nitroaromatic ester, a class of compounds widely utilized in organic synthesis, pharmaceutical research, and materials science. While its specific toxicological and hazard data are not extensively documented in readily available safety data sheets, its structural motifs—a nitroaromatic ring and an ester functional group—necessitate a cautious and well-informed approach to its handling and disposal. Nitroaromatic compounds, as a class, are known for their potential toxicity, mutagenicity, and environmental hazards.[1][2] Improper handling or disposal can lead to significant health risks and environmental contamination.[1][2]

This document provides a detailed guide for researchers, scientists, and drug development professionals on the safe handling and disposal of this compound. The protocols outlined herein are synthesized from established safety guidelines for structurally related compounds and general best practices for managing nitroaromatic chemicals. The underlying principle of these protocols is risk mitigation through a thorough understanding of the potential hazards and the implementation of robust safety measures.

Section 1: Hazard Identification and Risk Assessment

A comprehensive risk assessment is the cornerstone of safe laboratory practice. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this assessment is based on data from analogous compounds such as Methyl 4-nitrobenzoate and general knowledge of nitroaromatic compounds.

1.1. Chemical and Physical Properties

A summary of the known and predicted properties of this compound and a related compound, Methyl 4-nitrobenzoate, is presented below. This data is crucial for understanding its behavior under various laboratory conditions.

| Property | This compound (Predicted) | Methyl 4-nitrobenzoate (Experimental) | Data Source |

| Molecular Formula | C₁₄H₁₁NO₄ | C₈H₇NO₄ | PubChem[3][4] |

| Molecular Weight | 257.24 g/mol | 181.15 g/mol | PubChem[3][4] |

| Appearance | Likely a solid at room temperature | Yellow crystalline powder | Cole-Parmer[5] |

| Melting Point | Not available | 94-96 °C | ChemicalBook[6] |

| Boiling Point | Not available | 302.6 °C at 760 mmHg | Chemsrc[7] |

| Solubility | Insoluble in water, soluble in organic solvents | Soluble in methanol and diethyl ether | ChemicalBook[6] |

1.2. Toxicological Profile (Inferred)

The primary health hazards associated with this compound are inferred from its structural components:

-

Nitroaromatic Moiety: Nitroaromatic compounds are often associated with toxicity, including methemoglobinemia, and are investigated for mutagenic and carcinogenic properties.[1][2]

-

Potential Irritant: Like many chemical powders, it may cause irritation to the eyes, skin, and respiratory tract.[5] Ingestion may lead to irritation of the digestive tract.[5]

1.3. Reactivity and Stability

-

Stability: The compound is expected to be stable under normal laboratory conditions.

-

Incompatibilities: Avoid strong oxidizing agents and strong bases.[5]

-

Hazardous Decomposition Products: Thermal decomposition may produce irritating gases and vapors, including nitrogen oxides and carbon monoxide.[5][8]

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential to minimize exposure.

2.1. Engineering Controls

-

Ventilation: All handling of this compound should be conducted in a well-ventilated area.[9] For weighing and transferring the solid, a chemical fume hood is mandatory to prevent inhalation of airborne particles.

-

Designated Work Area: Establish a designated area for working with this compound to prevent cross-contamination. This area should be clearly labeled.

2.2. Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

-

Eye and Face Protection: Chemical splash goggles are required at all times.[10] A face shield should be worn over safety glasses when there is a risk of splashing or explosion.[11]

-

Hand Protection: Chemically resistant gloves are mandatory.[12] Nitrile gloves provide good splash protection for many chemicals, but it is crucial to consult the glove manufacturer's compatibility chart for the specific solvents being used.[11] Gloves should be inspected before use and changed immediately if contaminated.[12]

-

Skin and Body Protection: A laboratory coat must be worn and kept buttoned.[13] For larger quantities or when there is a significant risk of splashing, a chemically resistant apron should be worn.[13] Closed-toe shoes are required.

-

Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable limits, or during a large spill, a NIOSH-approved respirator may be necessary.[14] Respirator use requires a formal respiratory protection program, including training and fit-testing.[15]

Section 3: Safe Handling and Standard Operating Procedures

Adherence to strict protocols is critical for the safe handling of this compound.

3.1. General Handling Precautions

-

Avoid contact with skin, eyes, and clothing.[12]

-

Do not breathe dust or vapors.[12]

-

Wash hands thoroughly after handling.[12]

-

Do not eat, drink, or smoke in the laboratory.[12]

-

Keep containers tightly closed when not in use.[16]

3.2. Weighing and Transferring Protocol

-

Preparation: Ensure the chemical fume hood is functioning correctly. Gather all necessary equipment, including a weighing vessel, spatula, and secondary containment.

-

Don PPE: Wear appropriate PPE as outlined in Section 2.2.

-

Procedure:

-

Place the stock container of this compound in the fume hood.

-

Carefully open the container.

-

Use a clean spatula to transfer the desired amount of the solid to the weighing vessel.

-

Minimize the generation of dust.

-

Close the stock container tightly.

-

-

Cleanup: Clean any minor spills within the fume hood immediately. Decontaminate the spatula and weighing vessel.

3.3. Solution Preparation Protocol

-

Preparation: Work within a chemical fume hood.

-

Don PPE: Wear appropriate PPE.

-

Procedure:

-

Add the weighed this compound to the reaction vessel.

-

Slowly add the desired solvent, stirring to dissolve.

-

Be aware of any potential exothermic reactions, although none are specifically documented for this compound.

-

Section 4: Emergency Procedures

Preparedness for emergencies is a critical component of laboratory safety.

4.1. Spill Response

The response to a chemical spill should be swift and methodical.

Caption: Workflow for chemical spill response.

4.1.1. Minor Spill (Solid)

-

Alert personnel in the immediate area.

-

Wearing appropriate PPE, gently sweep up the solid material and place it in a sealed, labeled container for hazardous waste disposal.[8][12] Avoid generating dust.[5]

-

Wipe the area with a damp cloth, and dispose of the cloth as hazardous waste.

-

Wash the area with soap and water.

4.1.2. Major Spill

-

Evacuate the laboratory immediately.

-

Alert your supervisor and institutional safety office.

-

Prevent entry into the affected area.

-

If the material is volatile or flammable, control all ignition sources.

-

Allow only trained emergency responders to handle the cleanup.

4.2. First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Seek medical attention.[17]

-

Skin Contact: Remove contaminated clothing.[5] Flush skin with plenty of soap and water for at least 15 minutes.[5] Seek medical attention if irritation develops.[17]

-

Inhalation: Move the person to fresh air.[5] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[5] Seek immediate medical attention.[8]

-

Ingestion: Do NOT induce vomiting.[5] If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[5] Seek immediate medical attention.[8]

Section 5: Waste Disposal

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination.

5.1. Waste Characterization

All waste containing this compound must be treated as hazardous waste. This includes:

-